molecular formula C22H22FN3O2 B2607668 6-fluoro-N-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1326899-31-3

6-fluoro-N-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No. B2607668
CAS RN: 1326899-31-3
M. Wt: 379.435
InChI Key: OQWTWUVJHHHWFO-UHFFFAOYSA-N
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Description

6-fluoro-N-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as FM-PQ or FMPQ, is a novel chemical compound that has recently gained attention in scientific research. This compound has shown potential as a useful tool for studying various biological processes and has the potential to be developed into a therapeutic agent for the treatment of certain diseases.

Scientific Research Applications

Fluorescent Labeling Reagent

A novel fluorophore, 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range of aqueous media, making it a potent candidate for biomedical analysis. It has been utilized as a fluorescent labeling reagent for the determination of carboxylic acids, demonstrating significant sensitivity and stability against light and heat, enhancing its application in various analytical methodologies (Hirano et al., 2004).

Tyrosine Kinase Inhibitor

The compound has been studied in the context of ZD6474 (Zactima), a tyrosine kinase inhibitor with antiangiogenic and antitumor activity. It is extensively distributed in tissues and shows promise in the treatment of cancer, evidenced by its pharmacokinetics in animal models, suggesting a significant role in preclinical cancer research (Gustafson et al., 2006).

Chiral Amino Acid Analysis

Another application involves a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. This reagent enables sensitive determination of amino acid enantiomers, proving useful in chiral analysis and contributing to advancements in pharmaceutical and biomedical research (Oyama et al., 2015).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential anti-inflammatory activity, offering insights into new therapeutic compounds for inflammation-related diseases. The study on these derivatives reveals enhanced solubility and potential inhibitory effects on LPS-induced NO secretion, indicating their relevance in developing anti-inflammatory medications (Sun et al., 2019).

properties

IUPAC Name

[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWTWUVJHHHWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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